molecular formula C12H15N3O2 B5169864 N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylaniline

N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylaniline

Cat. No. B5169864
M. Wt: 233.27 g/mol
InChI Key: FRYYRPBQBQSSFH-UHFFFAOYSA-N
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Description

N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylaniline, also known as MMMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMMA is a synthetic organic molecule that belongs to the family of oxadiazoles, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylaniline is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins in cancer cells and microorganisms. N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylaniline has been shown to induce apoptosis in cancer cells by activating caspase enzymes, which are responsible for the breakdown of cellular components during programmed cell death. N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylaniline has also been reported to inhibit the growth of bacteria and fungi by disrupting their cell walls or membranes, leading to cell death.
Biochemical and Physiological Effects:
N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylaniline has been shown to have minimal toxicity in vitro and in vivo, with no significant adverse effects reported in animal studies. However, further studies are needed to determine the long-term effects of N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylaniline on human health.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylaniline is its ease of synthesis, which makes it a readily available compound for laboratory experiments. N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylaniline is also stable under a wide range of conditions, which allows for its use in various applications. However, one limitation of N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylaniline is its limited solubility in water, which can make it difficult to use in aqueous environments.

Future Directions

There are several future directions for research on N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylaniline. One area of interest is the development of N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylaniline-based drugs for the treatment of cancer and infectious diseases. Further studies are needed to determine the optimal dosage and administration of N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylaniline for these applications. Another area of interest is the synthesis of N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylaniline derivatives with improved solubility and bioavailability. Finally, N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylaniline can be used as a building block for the synthesis of functional materials with unique properties, such as stimuli-responsive materials and self-assembled structures.

Synthesis Methods

The synthesis of N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylaniline involves the reaction of 2-methylaniline with 3-(methoxymethyl)-1,2,4-oxadiazole-5-carbaldehyde in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds via nucleophilic addition of the amine group of 2-methylaniline to the aldehyde group of 3-(methoxymethyl)-1,2,4-oxadiazole-5-carbaldehyde, followed by cyclization to form the oxadiazole ring. The resulting product is then deprotected with an acid to remove the methoxymethyl group, yielding N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylaniline.

Scientific Research Applications

N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylaniline has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylaniline has shown promising results as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylaniline has also been investigated for its antibacterial and antifungal activities, with some studies reporting its efficacy against drug-resistant strains of bacteria and fungi. In material science, N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylaniline has been used as a building block for the synthesis of functional materials such as fluorescent dyes and liquid crystals. In catalysis, N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylaniline has been used as a ligand for metal catalysts, with some studies reporting its ability to enhance the efficiency of catalytic reactions.

properties

IUPAC Name

N-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-9-5-3-4-6-10(9)13-7-12-14-11(8-16-2)15-17-12/h3-6,13H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYYRPBQBQSSFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NCC2=NC(=NO2)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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